1-(2,2-Dimethoxyethyl)-2-methoxybenzene
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Overview
Description
1-(2,2-Dimethoxyethyl)-2-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethoxyethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethoxyethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then converted to the desired product through a series of steps involving dehydration and rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxyethane: A related compound with similar chemical properties, often used as a solvent in organic synthesis.
2-Methoxybenzaldehyde: Shares the methoxybenzene core structure and is used as a precursor in the synthesis of 1-(2,2-dimethoxyethyl)-2-methoxybenzene.
2,2-Dimethoxyethanol: Another related compound used in the synthesis of this compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-12-10-7-5-4-6-9(10)8-11(13-2)14-3/h4-7,11H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUOVMNXNAEWSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745965 |
Source
|
Record name | 1-(2,2-Dimethoxyethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-78-5 |
Source
|
Record name | 1-(2,2-Dimethoxyethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202864-78-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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